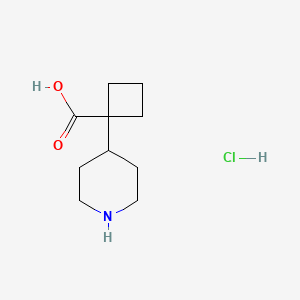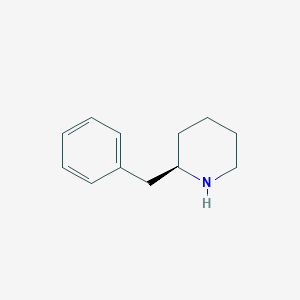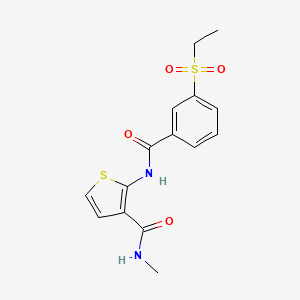
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of this compound is 1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride . Its InChI code is 1S/C10H17NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h8,11H,1-7H2,(H,12,13);1H .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of this compound is 219.71 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Tumor Detection and Imaging
1-(Piperidin-4-yl)cyclobutane-1-carboxylic acid hydrochloride has shown promise in tumor detection and imaging. Studies demonstrate its affinity for malignant tumors when used with positron emission tomography (PET), suggesting its potential as a noninvasive indicator of metabolic tumor activity. This application is crucial for the early detection and monitoring of cancer, offering a pathway for personalized treatment strategies (Hubner et al., 1981).
Radiotracer Development for PET Imaging
The compound has been utilized in the synthesis and evaluation of radiotracers, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), labeled with 18F for PET imaging. These radiotracers have shown potential in localizing tumors, including brain tumors, by depicting amino acid transport into cells. This application underscores the role of this compound in advancing diagnostic imaging, enabling the identification and characterization of malignant tissues with high precision (Shoup et al., 1999).
Clinical Trials for Metastatic Prostate Cancer
Clinical trials have explored the use of synthetic amino acid analogs, such as trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid (anti-18F-FACBC), in patients with metastatic prostate cancer. These studies aim to delineate primary prostate lesions and metastatic lesions, offering insights into the safety and potential of anti-18F-FACBC PET in cancer diagnosis and treatment planning. The ability to accurately visualize cancerous lesions significantly impacts the management and therapeutic approaches for prostate cancer (Inoue et al., 2014).
Environmental Exposure Assessment
Research has also identified the environmental exposure to related compounds, highlighting the importance of monitoring and understanding the health implications of chemical exposure. For instance, the study of DINCH metabolites in urine provides a biomarker for assessing exposure levels, reflecting the broader application of cyclobutane derivatives in environmental health studies (Silva et al., 2013).
Safety and Hazards
Zukünftige Richtungen
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Wirkmechanismus
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
It’s known that piperidine derivatives can be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The downstream effects of these pathways would need further exploration.
Result of Action
Given the importance of piperidine derivatives in the pharmaceutical industry , it can be inferred that this compound may have significant effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
1-piperidin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYWSOQZEACTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Chlorobenzyl)-4-(4-methylbenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2875369.png)

![N'-(5-Chloro-2-methoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2875372.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2875374.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2875375.png)

![2-ethyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2875381.png)

![methyl 2-amino-11-(carbamoylmethyl)-7-methyl-5,12-dioxospiro[6-hydro-4H-pyrano [3,2-c]pyridine-4,3'-indoline]-3-carboxylate](/img/structure/B2875384.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2875387.png)
![N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide](/img/structure/B2875389.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2875391.png)
